Cas no 95-93-2 (1,2,4,5-Tetramethylbenzene)

1,2,4,5-Tetramethylbenzene structure
1,2,4,5-Tetramethylbenzene structure
1,2,4,5-Tetramethylbenzene
95-93-2
C10H14
134.218163013458
MFCD00008528
34830
7269

1,2,4,5-Tetramethylbenzene Properties

Names and Identifiers

    • 1,2,4,5-Tetramethylbenzene
    • DURENE
    • DUROL
    • sym-Tetramethylbenzene
    • 1,2,4,5-tetramethyl-benzen
    • 2,5-dimethyl-p-xylen
    • benzene,1,2,4,5-tetramethyl-
    • I,i,4,5-Tetramcthylben~oiaG
    • Durol[R]
    • durene,1,2,4,5-tetramethylbenzene,durol
    • 1,2,4,5-TERAMETHYLBENZENE
    • 1,2,4,5-Tetramethylbenzol
    • 1,2,4,5-TETRAMETHYLBENZENE (DURENE)
    • 1,2,4,5-Tetramethylbenzene Zone Refined (number of passes:23)
    • 1,2,4,5-Tetramethylbenzoate
    • 2,5-Dimethyl-p-xylene
    • 1,2,4,5-tetramethyl-benzene
    • 1,2,4,5-Tetramethylbenzene1000µg
    • Benzene, 1,2,4,5-tetramethyl
    • Durene Zone Refined (number of passes:23)
    • 1,2,4,5-Tetramethylbenzene (ACI)
    • p-Xylene, 2,5-dimethyl- (7CI)
    • NSC 6770
    • S 150
    • SJB
    • Xinhe S 150
    • InChI=1/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H
    • 1,2,4,5-TETRAMETHLYBENZENE
    • DB-038211
    • NCGC00249135-01
    • G77316
    • STL268879
    • EINECS 202-465-7
    • NS00078869
    • AI3-25182
    • BIDD:ER0685
    • T0714
    • 1,2,4,5-Tetramethylbenzene 10 microg/mL in Cyclohexane
    • 15220-27-6
    • NCIMech_000514
    • 1,2,4,5-Tetramethylbenzene, 98%
    • AKOS000119934
    • T0140
    • (2,4,5-trimethylphenyl)methyl
    • F0001-2285
    • 181426CFYB
    • 1,2,4,5-TETRAMETHYLBENZENE
    • Tox21_201920
    • DTXSID1029124
    • NSC6770
    • Benzene, 1,2,4,5-tetramethyl-
    • NSC-6770
    • MFCD00008528
    • LS-13806
    • Q907919
    • Tox21_303511
    • EN300-19396
    • WLN: 1R B1 D1 E1
    • DURENE [MI]
    • 1,2,4,5-tetramethyl benzene
    • 95-93-2
    • 1,2,4,5-Tetramethylbenzene, Standard for quantitative NMR, TraceCERT(R)
    • CHEBI:38978
    • 1,2,4,5-Tetramethylbenzene; p-Xylene, 2,5-dimethyl- (7CI); 1,2,4,5-Tetramethylbenzene; Durene; Durol; NSC 6770
    • CCRIS 8660
    • Duren
    • CHEMBL1797134
    • NCGC00257264-01
    • NCGC00259469-01
    • Z104473710
    • DTXCID309124
    • CAS-95-93-2
    • p-Xylene, 2,5-dimethyl-
    • UNII-181426CFYB
    • DTXSID901307890
    • W-100151
    • 2,5-dimethyl-p-xylene
    • +Expand
    • MFCD00008528
    • SQNZJJAZBFDUTD-UHFFFAOYSA-N
    • 1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3
    • C1C(C)=C(C)C=C(C)C=1C
    • 1903393

Computed Properties

  • 134.11000
  • 0
  • 0
  • 0
  • 134.11
  • 10
  • 80.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 2.92020
  • 0.00000
  • 3468
  • 1.5093
  • Insoluble
  • 197°C(lit.)
  • 76-80 °C (lit.)
  • 160 mmHg ( 140 °C)
  • Fahrenheit: 165.2 ° f
    Celsius: 74 ° c
  • 0.00348g/l
  • White or colorless crystal with camphor like odor
  • Insoluble in water, soluble in ethanol \ ether \ benzene \ acetone
  • Sensitive to humidity
  • 0.838 g/mL at 25 °C(lit.)

1,2,4,5-Tetramethylbenzene Security Information

  • GHS02 GHS02 GHS09 GHS09
  • DC0500000
  • 1
  • 4.1
  • S16
  • III
  • R11
  • F F
  • UN 1325 4.1/PG 2
  • H228,H400
  • P210,P273
  • Flammable area
  • III
  • 11-53
  • Danger
  • Yes
  • 4.1

1,2,4,5-Tetramethylbenzene Customs Data

  • 29029080
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,2,4,5-Tetramethylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane
Reference
The triflic acid-catalyzed deacylation and decarboxylation of polymethylbenzenecarbonyl derivatives under mild conditions
Keumi, Takashi; Morita, Toshio; Ozawa, Yoshihiro; Kitajima, Hidehiko, Bulletin of the Chemical Society of Japan, 1989, 62(2), 599-601

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethylene glycol ;  4 h, reflux
Reference
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes
Majetich, George; Allen, Scott, ARKIVOC (Gainesville, 2010, (4), 104-124

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Palladium
Reference
Cyclic dienes. XIII. Substituted 1,2-dimethylene-4-cyclohexenes
Bailey, Wm. J.; Rosenberg, Joseph; Young, Lewis J., Journal of the American Chemical Society, 1955, 77, 1163-6

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylsilane ,  Aluminum chloride Solvents: Dichloromethane
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Silica Solvents: Toluene ;  12 h, 350 °C
Reference
Method for preparing benzene ring-containing compounds from pinacol
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 2.0 MPa, rt → 350 °C; 8 h, 180 °C
Reference
Method for preparing modified HZSM-5 molecular sieve catalyst for synthesizing tetramethylbenzene, and its prepared catalyst
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Cupric nitrate ;  340 - 350 °C
Reference
Synthesis method of catalyst using grain size-adjustable small-grain ZSM-5 mol. sieve as carrier, and application thereof in preparation of durene from methanol and xylene
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Zinc ;  330 - 340 °C
Reference
Method for preparing 1,2,4,5-tetramethylbenzene from methanol and xylene
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 4 MPa, 360 °C
Reference
Preparation of durene from methanol
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 2 s, 3 MPa, 390 °C
1.2 3 MPa, 380 °C
Reference
Device for preparing durene from methanol and C4 mixture, and application thereof in preparation of pyromellitic dianhydride and polyimide
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 3 s, 5 MPa, 390 °C
Reference
System and method for preparing 1,2,4,5-tetramethylbenzene with methylbenzene and methanol
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Transacylations between sterically hindered aromatic ketones and various arenes
El-Khawaga, Ahmed M.; Roberts, Royston M.; Sweeney, Kevin M., Journal of Organic Chemistry, 1985, 50(12), 2055-8

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1-Ethyl-3-methylimidazolium tetrafluoroborate ;  0 °C; 4 h, 70 °C
Reference
Triflic acid-promoted transacylation and deacylation reactions in ionic liquid solvents
Sarca, Viorel D.; Laali, Kenneth K., Green Chemistry, 2004, 6(5), 245-248

Synthetic Circuit 14

Reaction Conditions
1.1 48 h, 3 MPa, 285 °C
Reference
Method and apparatus for alkylation of aromatics above C8
, China, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Purification of durene from the mixture of durene and isodurene by stripping crystallization
Shiau, Lie-Ding, Korean Journal of Chemical Engineering, 2021, 38(12), 2510-2518

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen ;  1.2 - 1.3 MPa, 200 - 230 °C; 1.0 - 1.2 MPa, 270 - 300 °C; 0.9 - 1.1 MPa, 110 - 130 °C
Reference
Apparatus and method for generating mesitylene from isodurene and prehnitene
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 2 MPa, 340 °C
Reference
Preparation of 1,2,4,5-tetramethylbenzene from carbon monoxide and methanol
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 0.1 MPa, 350 °C; 1.2 MPa, 380 °C
Reference
Green preparation of mesitylene by alkylation of aromatic hydrocarbons
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 1.5 MPa, 450 °C
Reference
Method for producing durene from xylene
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 400 °C
Reference
Low-cost production chain of polyimide molding powder
, China, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ;  36 bar, 300 °C
Reference
Processes for conversion of biologically derived mevalonic acid
, United States, , ,

Synthetic Circuit 23

Reaction Conditions
1.1 15 min, 550 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

1,2,4,5-Tetramethylbenzene Raw materials

1,2,4,5-Tetramethylbenzene Preparation Products

1,2,4,5-Tetramethylbenzene Related Literature